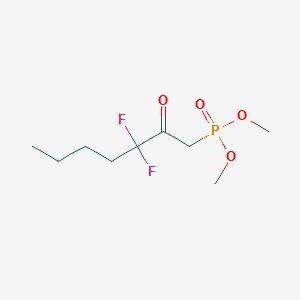
Phytomonic acid
Overview
Description
This compound is predominantly found in gram-negative bacteria such as Lactobacillus arabinosus, protozoa, and the seed oil of Byrsocarpus coccineus (Connaraceae) . The cyclopropane ring structure of phytomonic acid behaves similarly to a double bond, which may play a role in regulating cell membrane fluidity .
Mechanism of Action
Target of Action
Phytomonic acid, also known as 11,12-Methyleneoctadecanoic acid, is a long-chain fatty acid containing a cyclopropane ring . It is primarily found in gram-negative bacteria . The primary targets of this compound are cellular lipid structures . These structures play a crucial role in maintaining the fluidity and integrity of cell membranes .
Mode of Action
This compound interacts with its targets by incorporating into cellular lipid structures . This interaction influences membrane fluidity and integrity . The distinctive branched-chain structure of this compound makes it a point of interest in studying lipid biosynthesis pathways .
Biochemical Pathways
This compound is involved in the synthesis and metabolism of branched-chain fatty acids in organisms . Its mechanism of action in biochemical pathways often involves the incorporation into cellular lipid structures . This compound is particularly interesting in studying lipid biosynthesis pathways, especially in how organisms synthesize and utilize branched versus straight-chain fatty acids .
Result of Action
The incorporation of this compound into cellular lipid structures influences membrane fluidity and integrity . This can have various molecular and cellular effects, depending on the specific context and the type of cells involved. For instance, in certain bacteria, the presence of this compound might enhance their ability to resist certain stressors .
Biochemical Analysis
Biochemical Properties
Phytomonic acid plays a role in cellular processes and metabolic pathways . It may serve to regulate cell membrane fluidity
Cellular Effects
It is known to influence cell function, possibly through its impact on cell membrane fluidity
Molecular Mechanism
It is known that its cyclopropane ring structure has some properties of a double bond, which may play a role in its interactions with biomolecules
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytomonic acid can be synthesized through the hydrogenation of unsaturated fatty acids. The process involves the cyclopropanation of cis-vaccenic acid (cis-11-octadecenoic acid) using a suitable catalyst under hydrogenation conditions . The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve the desired cyclopropane ring formation.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the seed oil of Byrsocarpus coccineus and bacterial cultures of Lactobacillus arabinosus . The extraction process includes lipid extraction using solvents like acetone and diethyl ether, followed by purification through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Phytomonic acid undergoes various chemical reactions, including:
Oxidation: The cyclopropane ring can be oxidized to form epoxides or diols under the influence of oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted cyclopropane compounds.
Scientific Research Applications
Phytomonic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Phytomonic acid is similar to other cyclopropane fatty acids, such as:
Lactobacillic acid:
Cis-vaccenic acid: An unsaturated fatty acid that serves as a precursor for the biosynthesis of this compound.
Uniqueness: this compound’s unique cyclopropane ring structure and its role in regulating cell membrane fluidity distinguish it from other fatty acids. Its ability to influence membrane integrity and its potential antimicrobial properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
10-(2-hexylcyclopropyl)decanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKRDVKGCQRKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964568 | |
| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-06-0 | |
| Record name | 11,12-Methyleneoctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytomonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




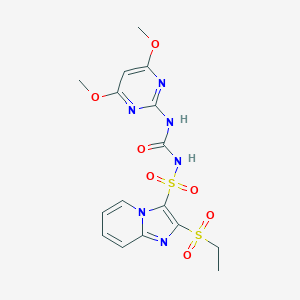

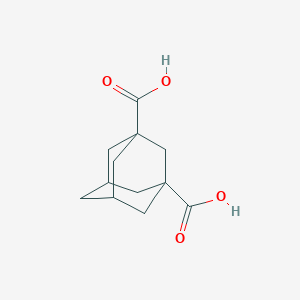

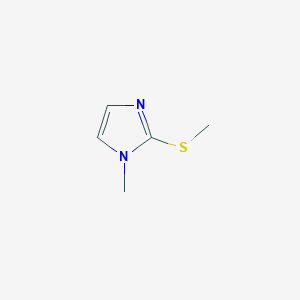
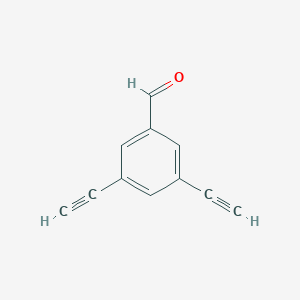

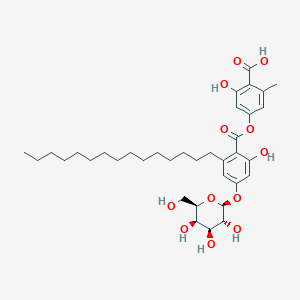
![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)

